Cimetidine Amide Dihydrochloride

説明

Contextualization within Amide Derivatives of Histamine (B1213489) H2-Receptor Antagonists and Related Chemical Entities

Histamine H2-receptor antagonists are a class of drugs that function by blocking the action of histamine at the H2 receptors, particularly those in the parietal cells of the stomach lining. This action reduces the production of stomach acid. nih.govyoutube.com The development of these antagonists, such as burimamide (B1668067) and metiamide (B374674), was a significant advancement in medicinal chemistry, stemming from modifications to the histamine molecule. nih.govnih.gov Cimetidine (B194882) itself was a later development, characterized by a cyanoguanidine group. nih.govnih.gov

Amide derivatives of these antagonists, including Cimetidine Amide Dihydrochloride (B599025), represent a further evolution in this chemical class. These derivatives are often synthesized to explore structure-activity relationships, aiming to enhance potency, selectivity, or pharmacokinetic properties. The cyanoguanidine moiety, a key feature in compounds like cimetidine, is considered a "urea equivalent" and plays a crucial role in the molecule's interaction with the H2 receptor. nih.gov Cimetidine Amide Dihydrochloride is specifically identified as an impurity of Cimetidine, designated as Cimetidine EP Impurity C. lgcstandards.comcookechem.com This classification underscores its close structural relationship to the parent compound and its relevance in pharmaceutical quality control and analysis.

Rationale for Dedicated Academic and Preclinical Research on Cimetidine Amide Dihydrochloride

The primary impetus for research into Cimetidine Amide Dihydrochloride stems from its status as a cimetidine impurity. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the parent drug. Beyond its role as an impurity, the structural alteration from a cyano group to an amide group in Cimetidine Amide Dihydrochloride provides a valuable tool for probing the binding pocket of the H2 receptor. By comparing the activity of the parent drug with its amide derivative, researchers can gain insights into the specific molecular interactions that govern receptor antagonism.

Furthermore, preclinical studies sometimes explore derivatives of established drugs for new therapeutic indications. While cimetidine is primarily known for its effects on gastric acid, it has also been investigated for other properties, including potential anticancer effects. nih.gov Research into derivatives like Cimetidine Amide Dihydrochloride could, therefore, be driven by the search for compounds with modified or enhanced activities in these secondary areas. Studies have shown that cimetidine can induce the production of interleukin-18, an antitumor cytokine, suggesting a different pharmacological profile from other H2R antagonists like ranitidine (B14927) and famotidine. medchemexpress.com

Overview of Key Research Domains and Methodological Approaches

Research involving Cimetidine Amide Dihydrochloride primarily falls into two main domains: analytical chemistry and pharmacology.

Analytical Chemistry: A significant area of focus is the development of methods for the detection and quantification of Cimetidine Amide Dihydrochloride as an impurity in cimetidine preparations. lgcstandards.com High-performance liquid chromatography (HPLC) is a common technique employed for this purpose, ensuring the purity of the active pharmaceutical ingredient. lgcstandards.com

Pharmacology: In preclinical pharmacological studies, Cimetidine Amide Dihydrochloride is used to investigate structure-activity relationships at the histamine H2 receptor. These studies often involve in vitro assays to determine the compound's binding affinity and functional activity compared to cimetidine and other related molecules. The goal is to understand how the modification of the cyanoguanidine group to an amide affects the compound's ability to act as an antagonist.

Chemical Synthesis: The synthesis of Cimetidine Amide Dihydrochloride is also a relevant area of chemical research. The processes for preparing cimetidine are well-established and often involve multi-step syntheses from starting materials like 2-methyl-3-hydroxymethyl-1H-imidazole. nih.govgoogle.comgoogle.com The synthesis of its amide derivative would likely involve modifications of these established routes.

Interactive Data Tables

Chemical Properties of Cimetidine Amide Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C10H18N6OS · 2ClH | lgcstandards.com |

| Molecular Weight | 343.28 | lgcstandards.com |

| Alternate CAS Number (Free Base) | 77076-18-7 | lgcstandards.com |

| IUPAC Name | [methylamino-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]methylidene]urea;dihydrochloride | lgcstandards.com |

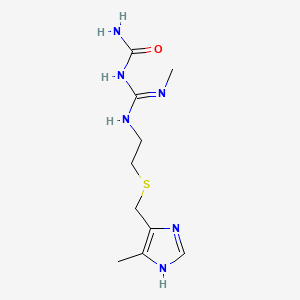

Structure

3D Structure of Parent

特性

CAS番号 |

52568-80-6 |

|---|---|

分子式 |

C10H20Cl2N6OS |

分子量 |

343.3 g/mol |

IUPAC名 |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea;dihydrochloride |

InChI |

InChI=1S/C10H18N6OS.2ClH/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17;;/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17);2*1H |

InChIキー |

AERDXOWIMPUTQK-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N |

正規SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl |

外観 |

White Solid |

melting_point |

170-172°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Cimetidine Amide Dihydrochloride; [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]- urea Dihydrochloride |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Cimetidine Amide Dihydrochloride

Elucidation of Synthetic Pathways to Cimetidine (B194882) Amide Dihydrochloride (B599025)

The synthesis of Cimetidine Amide Dihydrochloride is primarily achieved through the chemical modification of its well-known precursor, cimetidine. The process involves the targeted conversion of the nitrile (cyano) group within the cimetidine molecule into a carboxamide group, followed by salt formation.

Exploration of Precursor Chemical Structures and Reaction Mechanisms

The principal precursor for the synthesis is cimetidine, a histamine (B1213489) H2-receptor antagonist characterized by an imidazole (B134444) ring and a cyanoguanidine moiety. The key transformation is the hydrolysis of the cyano group (-C≡N) to a primary amide group (-CONH₂).

A common and direct method for this conversion is acid-catalyzed hydrolysis. acs.orgnih.gov The reaction mechanism involves the protonation of the nitrile nitrogen by a strong acid, such as hydrochloric acid (HCl), which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfer and tautomerization steps lead to the formation of the stable amide.

The reaction is typically carried out by treating cimetidine with aqueous hydrochloric acid under reflux conditions. acs.orgnih.gov Stirring the mixture for an extended period, for instance, 12 hours, ensures the complete conversion of the starting material. acs.orgnih.gov The use of hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and also forms the dihydrochloride salt of the resulting amine-containing product. The basic nitrogen atoms in the imidazole ring and the guanidine (B92328) group are protonated, yielding the more stable and often crystalline Cimetidine Amide Dihydrochloride.

Table 1: Precursor Chemicals for Cimetidine Amide Dihydrochloride Synthesis

| Precursor Name | Role in Synthesis |

|---|---|

| Cimetidine | The starting material containing the cyanoguanidine group to be hydrolyzed. |

| Hydrochloric Acid (HCl) | Acts as a catalyst for the nitrile hydrolysis and facilitates the formation of the dihydrochloride salt. |

| Water (H₂O) | Serves as the nucleophile in the hydrolysis reaction, providing the oxygen atom for the amide group. |

Optimization Strategies for Cimetidine Amide Dihydrochloride Synthesis

Optimizing the synthesis of Cimetidine Amide Dihydrochloride focuses on maximizing the yield and purity of the final product while minimizing reaction time and side-product formation. Key parameters for optimization include:

Acid Concentration: The molarity of the hydrochloric acid can be adjusted. While a 1N HCl solution is reported to be effective, varying the concentration could influence the reaction rate. acs.orgnih.gov

Temperature and Reaction Time: The synthesis is often performed under reflux to accelerate the reaction. acs.orgnih.gov Careful monitoring using techniques like Thin-Layer Chromatography (TLC) can determine the minimum time required for the consumption of the starting material, preventing potential degradation or side reactions from prolonged exposure to heat and acid.

Purification: Post-reaction workup is critical. A typical procedure involves dissolving the reaction mixture in an organic solvent like ethyl acetate (B1210297) and washing with a basic solution, such as sodium bicarbonate, to remove excess acid. acs.orgnih.gov The organic layer is then dried and the solvent evaporated to yield the product. acs.orgnih.gov The efficiency of this extraction and washing process directly impacts the purity of the final compound.

Development of Novel Synthetic Routes to Amide Derivatives

The cimetidine amide structure serves as a valuable intermediate for the development of novel derivatives with different functional properties. Research has demonstrated the use of the cimetidine amide intermediate in synthesizing new cationic amphiphiles for potential applications in gene delivery. acs.orgnih.gov

In this multi-step approach, the synthesis begins with the established partial hydrolysis of the cyanide group in cimetidine to the amide. acs.orgnih.gov This intermediate, referred to as Cim–CO–NH₂, is then further derivatized. For example, hydrophobic moieties such as α-tocopherol or cholesterol can be linked to the cimetidine amide scaffold through N-alkylation. acs.orgnih.gov This involves reacting the amide intermediate with compounds like α-tocopheryl-2-bromoacetate or cholesterol chloroformate in the presence of a base like potassium carbonate. nih.gov This pathway demonstrates the utility of the amide as a platform for creating more complex molecules with tailored properties.

Chemical Derivatization and Analog Synthesis of Cimetidine Amide Dihydrochloride

The chemical architecture of cimetidine and its amide derivative offers multiple sites for modification to investigate structure-property relationships and to synthesize analogs for mechanistic studies.

Functional Group Modifications and Structure-Property Investigations

Structure-activity relationship (SAR) studies on the cimetidine scaffold have been crucial in understanding its biological activity. These investigations, while often focused on the parent drug's H2-receptor antagonism, provide a rational basis for any derivatization of its amide form.

Key findings from SAR studies include:

The Guanidine Group: This group is critical for activity. Replacing the thiourea (B124793) group in the precursor, metiamide (B374674), with a guanidine group was a key developmental step. wikipedia.orguomustansiriyah.edu.iq However, the basicity of the guanidine group needed to be reduced for optimal activity. This was achieved by adding a strongly electron-withdrawing group, such as the cyano (-CN) or nitro (-NO₂) group, making the guanidine group less basic and less ionized at physiological pH. uomustansiriyah.edu.iq The cyanoguanidine analogue, cimetidine, proved to be the more potent option. uomustansiriyah.edu.iq

The Imidazole Ring: This ring is important for receptor affinity. gpatindia.com The presence of a 4-methyl group on the imidazole ring was found to favor the tautomeric form that binds more effectively to the H2 receptor, increasing potency compared to its predecessor, burimamide (B1668067). wikipedia.org

The Side Chain: The flexible chain connecting the imidazole ring and the guanidine moiety is also important. A sulfur atom in this chain generally confers higher potency than a nitrogen or oxygen atom. gpatindia.com

The conversion of the cyano group to an amide group, as in Cimetidine Amide, represents a significant functional group modification. This change replaces the electron-withdrawing nitrile with a less strongly withdrawing amide, which can alter the electronic properties and hydrogen-bonding capabilities of the guanidine moiety. Further modifications, such as linking cholesterol or tocopherol to the amide intermediate, drastically change the molecule's physical properties, transforming it into an amphiphilic structure designed for self-assembly into liposomes. acs.orgnih.gov

Table 2: Structure-Property Insights from Cimetidine Analogs

| Structural Modification | Example Compound/Precursor | Key Impact on Properties |

|---|---|---|

| Replacement of thiourea with guanidine | SKF 91581 (Guanidine analog of Burimamide) | Increased antagonist activity but required further modification. uomustansiriyah.edu.iq |

| Addition of electron-withdrawing group to guanidine | Metiamide (Thiourea) -> Cimetidine (Cyanoguanidine) | Reduced basicity of the guanidine group, leading to higher antagonist potency. uomustansiriyah.edu.iq |

| Addition of a methyl group to the imidazole ring | Burimamide -> Metiamide | Favored the active tautomer of the imidazole ring, increasing potency tenfold. wikipedia.org |

| Conversion of nitrile to amide | Cimetidine -> Cimetidine Amide | Modifies electronic properties and creates a new site for derivatization. acs.orgnih.gov |

| Attachment of hydrophobic moieties to the amide | Toc-Cim, Chol-Cim | Creates cationic amphiphiles with potential for gene delivery applications. acs.orgnih.gov |

Synthesis of Cimetidine Amide Dihydrochloride Analogues and Congeners for Mechanistic Studies

The synthesis of analogs has been fundamental to the rational design of cimetidine and its derivatives. The progression from histamine to burimamide, metiamide, and finally cimetidine is a classic example of analog synthesis driving mechanistic understanding. nih.gov

Burimamide: A starting point that had antagonist activity but low bioavailability. wikipedia.org

Metiamide: An analog of burimamide created by adding a sulfide (B99878) group to the side chain and a methyl group to the imidazole ring. These changes increased potency by enhancing receptor binding and bioavailability. wikipedia.org However, the thiourea group was associated with toxicity (agranulocytosis), necessitating further modification. wikipedia.org

Cimetidine: Synthesized by replacing the thiourea group of metiamide with an N-cyanoguanidine group. uomustansiriyah.edu.iq This isosteric replacement maintained the desired planar structure and hydrogen-bonding capabilities while eliminating the toxicity associated with the thiourea group and further optimizing the electronic properties for potent H2-receptor antagonism. scribd.com

More recently, the synthesis of congeners from the cimetidine amide intermediate, such as the Toc-Cim and Chol-Cim lipids, was undertaken for mechanistic studies in a different field—gene delivery. acs.orgnih.gov These analogs were designed to investigate how a cimetidine-based headgroup, combined with different hydrophobic tails, could influence the formation of liposomes and their ability to transfect colon cancer cells. acs.org The synthesis of these complex analogs allows for a systematic investigation of how molecular structure affects nanoparticle formation, DNA binding, and biological function at the cellular level.

Advanced Spectroscopic and Chromatographic Characterization of Cimetidine Amide Dihydrochloride

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of Cimetidine (B194882) Amide Dihydrochloride (B599025) is determined through a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Cimetidine Amide Dihydrochloride (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including Cimetidine Amide Dihydrochloride. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques like 2D NMR and solid-state NMR (ssNMR) offer deeper insights.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra of cimetidine and its derivatives are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). scielo.org.mx For cimetidine, characteristic ¹H NMR signals include those for the imidazole (B134444) ring protons, the methyl group, and the protons of the ethylthiomethyl chain. scielo.org.mxchemicalbook.com In ¹³C NMR spectra, signals for the carbon atoms of the imidazole ring, the ethylthiomethyl chain, and the guanidine (B92328) group are observed. scielo.org.mx

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for assigning these signals definitively. COSY experiments establish proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other. scielo.org.mx HSQC, on the other hand, correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum. scielo.org.mx

Solid-state NMR (ssNMR) is particularly useful for studying the structure of materials in their solid form, which is often the case for pharmaceutical compounds. researchgate.net It provides information about the local environment and conformation of molecules within a crystal lattice. nih.gov For cimetidine and its derivatives, ¹³C cross-polarization magic angle spinning (CP/MAS) NMR is a common ssNMR technique. epa.gov These experiments can help differentiate between different polymorphic forms of a compound, as the chemical shifts can be sensitive to the crystalline environment. scielo.org.mxnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cimetidine in DMSO-d6

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole H | 7.47 | - |

| Imidazole CH | 11.86 | - |

| Imidazole C2 | - | 133.4 |

| Imidazole C4 | - | 122.1 |

| Imidazole C5 | - | 118.2 |

| Imidazole CH3 | 2.13 | 9.2 |

| -S-CH2- | 3.60 | 26.2 |

| -CH2-CH2-N | 2.55 | 29.9 |

| -CH2-N- | 3.28 | 40.8 |

| Guanidine N-H | 7.18, 7.30 | - |

| Guanidine N-CH3 | 2.69 | 28.3 |

| Guanidine C | - | 159.9 |

| Data sourced from a study on cimetidine complexes. scielo.org.mx |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Cimetidine Amide Dihydrochloride, HRMS provides an accurate mass measurement, which helps to confirm its molecular formula (C₁₀H₁₈N₆OS·2HCl). lgcstandards.com

In addition to providing an accurate mass, mass spectrometry can be used to study the fragmentation pathways of a molecule. By analyzing the fragments produced when the molecule is ionized, it is possible to deduce its structure. The mass spectrum of cimetidine shows characteristic fragments that correspond to the cleavage of different bonds within the molecule. chemicalbook.com This fragmentation pattern can be used to identify cimetidine and its derivatives in a sample.

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids. This technique has been instrumental in understanding the polymorphism of cimetidine, which can exist in several different crystalline forms (polymorphs). nih.govresearchgate.net These polymorphs can have different physical properties, such as solubility and stability.

The crystal structure of cimetidine reveals the precise arrangement of the atoms in the molecule, including bond lengths and angles. acs.org It also shows how the molecules are packed together in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds. nih.govacs.org This detailed structural information is crucial for understanding the physicochemical properties of the compound. For instance, studies have shown that the conformation of the cimetidine molecule can vary between different polymorphs. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Molecular Vibrations

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.govnih.gov Both techniques probe the vibrational energy levels of a molecule, but they are based on different physical principles and are therefore complementary.

The FTIR spectrum of cimetidine shows characteristic absorption bands corresponding to the various functional groups in the molecule. scielo.org.mxresearchgate.netresearchgate.net These include the N-H and C-H stretching vibrations, the C≡N stretching vibration of the cyano group, and the C=N and C-S stretching vibrations of the imidazole ring and the thioether linkage, respectively. scielo.org.mx The positions of these bands can be sensitive to the molecular environment, and thus FTIR can be used to study polymorphism and intermolecular interactions. nih.gov

Raman spectroscopy provides similar information to FTIR but is particularly useful for studying non-polar bonds and can be used to analyze aqueous samples. unibo.it The Raman spectrum of cimetidine also shows characteristic bands for the various functional groups. unibo.itnih.gov In some cases, Raman spectroscopy can provide information that is difficult to obtain from FTIR, such as the detection of metal-metal bonds in metal complexes of cimetidine. unibo.it Analysis of the amide bands in Raman spectra can also be particularly informative for compounds like Cimetidine Amide Dihydrochloride. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Cimetidine

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching (aromatic) | 3224 |

| C-NH stretching | 3143 |

| C-NH-CH₃ stretching | 3036 |

| CH₃ stretching | 2920 |

| C≡N stretching | 2176 |

| C=C stretching | 1621 |

| C=N stretching | 1587 |

| CH₃ bending | 1386 |

| C-S stretching | 686 |

| Data sourced from a spectroscopic study of cimetidine. scielo.org.mx |

Advanced Chromatographic Methodologies for Purity Assessment and Research Quantification

Chromatographic techniques are essential for separating and quantifying components in a mixture. For Cimetidine Amide Dihydrochloride, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment and research quantification.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Cimetidine Amide Dihydrochloride

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov Several HPLC methods have been developed and validated for the analysis of cimetidine and its impurities, including Cimetidine Amide Dihydrochloride, in various matrices. nih.govnih.govresearchgate.netnih.gov

These methods typically employ a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov The detection is usually performed using a UV detector at a specific wavelength, often around 228 nm. nih.govresearchgate.net

The development and validation of an HPLC method are crucial to ensure its reliability and accuracy. nih.govnih.gov Validation parameters typically include specificity, linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, stability, and robustness. nih.gov A well-validated HPLC method is essential for quality control and for obtaining reliable data in research settings.

Table 3: Example of HPLC Method Parameters for Cimetidine Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Phosphate Buffer |

| Detection | UV at 228 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Parameters are representative and may vary depending on the specific method. nih.govnih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Impurities or Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the context of Cimetidine Amide Dihydrochloride, its application is primarily focused on the detection of volatile impurities that may be present from the synthesis process or degradation. However, due to the low volatility and polar nature of Cimetidine Amide Dihydrochloride and many of its potential non-volatile impurities, direct GC-MS analysis is often not feasible. jfda-online.com To overcome this limitation, chemical derivatization is employed to convert the non-volatile analytes into more volatile and thermally stable derivatives suitable for GC analysis. jfda-online.comresearchgate.net

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens on polar functional groups, thereby increasing volatility. nih.govsigmaaldrich.com The choice of derivatization reagent and reaction conditions is critical and must be optimized for the specific analytes of interest. nih.gov

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, enabling the identification of unknown impurities. eanso.org

Detailed Research Findings:

While specific literature detailing the GC-MS analysis of derivatized Cimetidine Amide Dihydrochloride is not extensively available, the principles of the technique are well-established for related compounds like cimetidine and its impurities. nih.govresearchgate.net The general approach involves the optimization of derivatization conditions followed by GC-MS analysis to identify and quantify any volatile or derivatizable impurities. The data generated is crucial for ensuring the purity and quality of the drug substance.

Below is a representative table outlining typical GC-MS parameters that could be adapted for the analysis of derivatized Cimetidine Amide Dihydrochloride and its related impurities.

| Parameter | Typical Conditions |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating the analyte with the derivatizing reagent at 60-100°C for 30-60 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS, DB-5) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or split (e.g., 10:1 split ratio) |

| Injector Temperature | 250-280°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |

| MS Transfer Line Temp | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-550 |

Capillary Electrophoresis for High-Efficiency Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govyoutube.com For the analysis of Cimetidine Amide Dihydrochloride, CE, particularly Capillary Zone Electrophoresis (CZE), is a highly effective method for separating it from its parent compound, cimetidine, and other related impurities and metabolites. nih.gov

In a CZE separation, a fused-silica capillary is filled with a background electrolyte (BGE) solution. The sample is introduced into the capillary, and a high voltage is applied across the ends. Due to their different charge-to-size ratios, the analytes migrate through the capillary at different velocities, leading to their separation. Detection is typically performed using UV-Vis spectroscopy. nih.govnih.gov

Detailed Research Findings:

Research has demonstrated the successful separation of cimetidine from its metabolite, cimetidine amide, using free capillary zone electrophoresis in less than 5 minutes. nih.gov This indicates the high efficiency and speed of the CE method for resolving closely related compounds. The separation is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Another study focused on the determination of H2-receptor antagonists, including cimetidine, in plasma using head-column field-amplified sample stacking in capillary electrophoresis. nih.gov This method achieved low detection limits and demonstrated the capability of CE for analyzing complex biological samples. nih.gov These findings underscore the utility of CE for the purity assessment and analysis of Cimetidine Amide Dihydrochloride.

The following table summarizes typical experimental conditions for the capillary electrophoresis separation of cimetidine and its related compounds, which would be applicable to Cimetidine Amide Dihydrochloride.

| Parameter | Typical Conditions |

| CE Instrument | Commercially available capillary electrophoresis system |

| Capillary | Fused-silica capillary, 50-75 µm I.D., effective length of 40-60 cm |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer |

| pH | 2.5 - 9.0 (optimized for analyte charge and separation) |

| Applied Voltage | 15-30 kV |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) or Electrokinetic (e.g., 5 kV for 5 s) |

| Capillary Temperature | 20-30°C |

| Detection | UV detection at 214-230 nm |

| Internal Standard | A compound with similar electrophoretic behavior, e.g., ranitidine (B14927) nih.gov |

Theoretical Chemistry and Computational Modeling of Cimetidine Amide Dihydrochloride

Quantum Mechanical (QM) and Electronic Structure Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Cimetidine (B194882) Amide Dihydrochloride (B599025), dictated by its electronic structure. These methods allow for the detailed exploration of its conformational landscape, charge distribution, and the relative stabilities of its various forms.

Conformational Analysis and Energy Landscape Mapping of Cimetidine Amide Dihydrochloride

While specific conformational analysis studies on Cimetidine Amide Dihydrochloride are not extensively available in public literature, the conformational preferences of the parent molecule, cimetidine, have been investigated. Theoretical studies on cimetidine have shown that the molecule can adopt various conformations due to the flexible side chain connecting the imidazole (B134444) and guanidine (B92328) moieties. The presence of an intramolecular hydrogen bond between the imidazole ring and the guanidine group, forming a stable ten-membered ring system, is a key feature of its structure. researchgate.net

For Cimetidine Amide Dihydrochloride, the conformational landscape is expected to be influenced by the protonation at two sites and the presence of the amide group. The protonation would introduce additional electrostatic interactions, potentially altering the preferred dihedral angles of the side chain. The amide group, replacing the cyano group of cimetidine, would also impact the electronic and steric properties, leading to a different set of stable conformers. A systematic conformational search using computational methods would be necessary to map the potential energy surface and identify the low-energy conformers of Cimetidine Amide Dihydrochloride.

Table 1: Key Torsional Angles in Cimetidine for Conformational Flexibility

| Dihedral Angle | Description | Expected Influence on Conformation |

| N1-C5-C4-S | Rotation around the imidazole-methylene bond | Determines the orientation of the side chain relative to the imidazole ring. |

| C5-C4-S-C8 | Rotation around the methylene-sulfur bond | Affects the overall extension of the side chain. |

| C4-S-C8-C9 | Rotation around the sulfur-ethyl bond | Influences the proximity of the guanidine group to the imidazole ring. |

| S-C8-C9-N10 | Rotation around the ethyl-guanidine bond | Critical for the positioning of the guanidine moiety for potential interactions. |

Note: The numbering of atoms is based on the standard IUPAC nomenclature for cimetidine.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For the parent cimetidine molecule, MEP maps reveal regions of negative potential, primarily around the nitrogen atoms of the imidazole ring and the cyano group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogens exhibit positive potential, making them sites for nucleophilic attack.

In the case of Cimetidine Amide Dihydrochloride, the MEP map would be significantly different. The protonation of two basic nitrogen atoms would create distinct regions of strong positive potential. The amide group would also alter the charge distribution compared to the cyano group in cimetidine. A detailed MEP analysis would be crucial to understand how these changes affect the molecule's intermolecular interactions, particularly its ability to form hydrogen bonds and interact with biological targets.

Tautomerism and Isomeric Stability Studies

Tautomerism is a critical aspect of the chemistry of cimetidine and its derivatives, as different tautomers can exhibit distinct biological activities. For cimetidine, which exists as an equilibrium mixture of tautomers at physiological pH, theoretical calculations have been employed to determine their relative stabilities. nih.gov Studies have shown that the tautomeric form with the hydrogen on the Nτ (N3) of the imidazole ring is generally more stable than the Nπ (N1) tautomer. researchgate.net The relative stability is influenced by intramolecular hydrogen bonding and solvent effects.

For Cimetidine Amide Dihydrochloride, the potential for tautomerism in the imidazole ring and the guanidine moiety persists. The protonation state will significantly influence the equilibrium between different tautomeric forms. Computational studies would be essential to calculate the relative energies of the possible tautomers of Cimetidine Amide Dihydrochloride and to understand how the electronic effects of the amide group and protonation influence their stability. It has been noted that a high concentration of a specific tautomer is associated with increased interaction with the H2-receptor. nih.gov

Molecular Dynamics (MD) Simulations and Intermolecular Interaction Analysis

Molecular dynamics simulations provide a dynamic perspective on the behavior of Cimetidine Amide Dihydrochloride, allowing for the study of its interactions with its environment over time. These simulations are invaluable for understanding its solvation properties and its binding to biological macromolecules.

Simulation of Cimetidine Amide Dihydrochloride in Various Solvation Environments

The solubility of a drug is a key determinant of its bioavailability. Cimetidine hydrochloride is known to be freely soluble in water and soluble in ethanol. nih.gov Molecular dynamics simulations can be used to investigate the solvation of Cimetidine Amide Dihydrochloride in different solvents at an atomic level. By simulating the compound in explicit solvent models, such as water or ethanol, it is possible to analyze the radial distribution functions of solvent molecules around different parts of the solute. This provides insights into the strength and nature of solute-solvent interactions, such as hydrogen bonding.

For Cimetidine Amide Dihydrochloride, MD simulations in an aqueous environment would reveal how water molecules arrange themselves around the charged protonated sites and the polar amide group, forming a stable solvation shell. Such simulations can also be used to calculate the free energy of solvation, providing a theoretical measure of solubility that can be compared with experimental data.

Investigation of Binding Interactions with Biological Macromolecules in silico

Understanding how a drug molecule interacts with its biological target is fundamental to pharmacology. Cimetidine is a well-known antagonist of the histamine (B1213489) H2-receptor and an inhibitor of various cytochrome P450 (CYP) enzymes. drugbank.comnih.gov Molecular docking and molecular dynamics simulations are powerful tools to study these interactions at a molecular level.

In silico studies have been conducted to investigate the binding of cimetidine to its targets. For instance, docking studies can predict the binding pose of the ligand in the active site of the receptor, while MD simulations can be used to assess the stability of the ligand-receptor complex over time. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are responsible for binding affinity and specificity.

A study on the interaction of cimetidine with coronavirus proteins using molecular docking and MD simulations demonstrated the formation of multiple hydrogen bonds and π-alkyl interactions, highlighting the utility of these methods in identifying potential drug-target interactions. nih.gov Similar in silico investigations of Cimetidine Amide Dihydrochloride with its expected biological targets, such as the H2-receptor, would be crucial to predict its binding affinity and mechanism of action. These studies would involve building a model of the receptor, docking the ligand into the binding site, and running MD simulations of the complex to analyze its dynamic behavior and interaction energies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These models are essential for the rational design of new drugs, including analogs of cimetidine. acs.org

The development of H2-receptor antagonists was a landmark achievement in logical drug design, moving from random screening to a deliberate modification of the histamine structure. acs.orgpharmacy180.com SAR studies have established key structural requirements for H2-receptor antagonist activity:

Heterocyclic Ring: While cimetidine contains an imidazole ring, it is not essential for activity. Other heterocyclic systems like furan, thiophene, and thiazole (B1198619) can be used and may even enhance potency. pharmacy180.comyoutube.com

Flexible Chain: A four-carbon equivalent chain is considered optimal for separating the heterocyclic ring from the terminal nitrogen group to achieve maximum antagonist activity. pharmacy180.comyoutube.com The inclusion of a thioether link in this chain, as seen in cimetidine, is a well-tolerated isosteric replacement. youtube.com

Terminal Group: A polar, non-basic terminal group is crucial for maximal antagonist activity. pharmacy180.com The cyanoguanidine group in cimetidine is a key example of this type of "polar hydrogen-bonding group". researchgate.net

Ligand-Based and Receptor-Based Computational Approaches for Predictive Activity Profiling

Computational approaches in drug design can be broadly categorized as ligand-based or receptor-based. Ligand-based methods are particularly useful when the three-dimensional structure of the receptor is unknown. These methods analyze a series of molecules with known activities to derive a model that correlates their structural or physicochemical properties with their biological function.

Ligand-Based Approaches: These methods involve generating QSAR models by correlating various molecular descriptors (e.g., electronic, steric, hydrophobic) of a set of compounds with their observed biological activities. For H2 antagonists, studies have emphasized the importance of physicochemical properties such as acidity (pKa), hydrophilicity (logP), and electron density in determining their interaction with the receptor. researchgate.net For instance, a study on ranitidine (B14927) analogues found that derivatives with a logP of less than or equal to 3 acted as competitive antagonists, while more lipophilic compounds showed insurmountable antagonism, suggesting hydrophobic interactions with the receptor. nih.gov

Receptor-Based Approaches: When the structure of the target receptor is available, either through experimental methods like X-ray crystallography or through homology modeling, receptor-based approaches can be employed. nih.gov These methods, such as molecular docking, simulate the binding of a ligand to the receptor's active site, allowing for a detailed analysis of the intermolecular interactions. While a specific QSAR study for Cimetidine Amide Dihydrochloride was not prominently found, the principles are well-established. For example, a QSAR study on a different target, glycogen (B147801) synthase kinase-3beta (GSK-3beta), successfully identified cimetidine as a potent inhibitor by combining pharmacophore modeling with physicochemical descriptors. nih.gov This highlights the power of predictive profiling, where computational models can screen existing drugs for new therapeutic applications. nih.gov

Below is a table summarizing the key principles of SAR for H2-receptor antagonists, which would form the basis for any QSAR model of Cimetidine Amide Dihydrochloride.

| Structural Feature | Requirement for Optimal Activity | Example in Cimetidine |

| Heterocyclic Group | Imidazole or other heterocycles (e.g., furan, thiazole). pharmacy180.comyoutube.com | 5-methylimidazole group. nih.gov |

| Connecting Chain | Flexible, four-carbon equivalent chain. youtube.com | Thioether linkage (-CH2-S-CH2-CH2-). youtube.com |

| Terminal Group | Polar, non-basic, hydrogen-bonding group. researchgate.netpharmacy180.com | The urea (B33335) group in Cimetidine Amide Dihydrochloride. lgcstandards.com |

Pharmacophore Mapping and Molecular Docking Studies

Pharmacophore mapping and molecular docking are powerful computational tools that provide a three-dimensional understanding of drug-receptor interactions.

Pharmacophore Mapping: A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For histamine H2-receptor antagonists, a pharmacophore model was developed through conformational analysis of several active compounds, including cimetidine. nih.gov This model identified four key features:

A polar, planar group that is uncharged at physiological pH. nih.gov

A hydrophobic part, which can be an aromatic system or a flexible chain. nih.gov

A protonated nitrogen atom at physiological pH. nih.gov

A substructure with a hydrogen bond donor and acceptor in a specific spatial arrangement. nih.gov

Molecular Docking: Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. Although detailed docking studies specifically for Cimetidine Amide Dihydrochloride into the H2 receptor are not widely published, studies on cimetidine provide a clear picture of its binding mode. tandfonline.comnih.gov Cimetidine competitively inhibits histamine by binding to the H2-receptor on gastric parietal cells. drugbank.com This binding blocks histamine from stimulating the receptor, thereby reducing gastric acid secretion. drugbank.comnih.gov

Docking studies of cimetidine into models of other receptors, such as viral non-structural proteins in the context of COVID-19 research, have shown its ability to form stable and efficient bonds, demonstrating the utility of these computational methods in exploring new applications for existing drugs. tandfonline.comnih.govnih.gov The interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the ligand and key amino acid residues in the receptor's binding pocket.

The table below conceptualizes the likely interactions between Cimetidine Amide Dihydrochloride and a homology model of the histamine H2 receptor, based on known SAR and the structure of the compound.

| Cimetidine Amide Feature | Receptor Interaction Type | Potential Interacting Residue (Example) |

| Imidazole Ring | Hydrogen Bonding / Pi-Pi Stacking | Aspartic Acid / Tyrosine |

| Thioether Chain | Hydrophobic Interaction | Leucine (B10760876) / Valine |

| Amide/Guanidine Group | Hydrogen Bonding (Donor & Acceptor) | Aspartic Acid / Asparagine / Serine |

| Methyl Group (Imidazole) | Hydrophobic Interaction | Alanine / Isoleucine |

Preclinical Pharmacological and Mechanistic Investigations of Cimetidine Amide Dihydrochloride

In Vitro Molecular and Cellular Mechanistic Studies

Receptor Binding Kinetics and Ligand Affinity Profiling (e.g., H2-receptor, other targets)

Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, was developed through a rational drug design approach aimed at creating a molecule that could competitively block the action of histamine at the H2-receptors in the stomach lining, thereby inhibiting gastric acid secretion. acs.org In vitro studies have confirmed that cimetidine is a specific competitive antagonist of histamine H2-receptors. nih.gov

The affinity of cimetidine for the H2-receptor has been quantified, with a reported dissociation constant (Kɑ) of 42 nM. rwandafda.gov.rw Beyond its primary target, cimetidine has been shown to interact with other receptors. Notably, it exhibits affinity for androgen receptors, competing for tritiated dihydrotestosterone-binding sites in mouse kidney preparations. nih.gov This interaction is thought to be responsible for some of the hormonal side effects observed with cimetidine use. nih.gov In contrast, cimetidine shows no measurable affinity for rat uterine estradiol (B170435) receptors. nih.gov

A structural analog of cimetidine, SKF92374, displayed a significantly lower affinity for H2 receptors (approximately 400-fold weaker) in both in vitro and in vivo models. nih.gov This particular analog also demonstrated weak competitive antagonism at H3 receptors. nih.gov

The binding of cimetidine to cytochrome P-450, another significant interaction, has been found to be sensitive to the lipid environment. nih.gov The presence of dilauroylphosphatidylcholine markedly enhanced the binding affinity of cimetidine to a cytochrome P-450 fraction from untreated rat liver. nih.gov This suggests that the lipid composition of the microsomal membrane can influence the interaction of cimetidine with this enzyme system. nih.gov

Interactive Data Table: Cimetidine Receptor and Enzyme Binding Affinity

| Target | Ligand | Species | Affinity (Kd/Ki/Kɑ) | Notes | Reference |

| Histamine H2 Receptor | Cimetidine | Not Specified | 42 nM (Kɑ) | Competitive antagonist | rwandafda.gov.rw |

| Androgen Receptor | Cimetidine | Mouse | Competitive binding | Displaces tritiated dihydrotestosterone | nih.gov |

| Estradiol Receptor | Cimetidine | Rat | No measurable affinity | nih.gov | |

| Histamine H2 Receptor | SKF92374 | Guinea Pig, Rat | ~400-fold lower than cimetidine | Weak activity | nih.gov |

| Histamine H3 Receptor | SKF92374 | Guinea Pig | 5.2 µM (Kd) | Weak competitive antagonist | nih.gov |

| Cytochrome P-450 | Cimetidine | Rat | Lipid-sensitive | Affinity enhanced by dilauroylphosphatidylcholine | nih.gov |

Enzyme Inhibition and Activation Profiling (e.g., Cytochrome P450 enzymes, other metabolic enzymes)

Cimetidine is a well-documented inhibitor of the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. wikipedia.orgdrugbank.comnih.gov It acts as a potent, non-selective inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. rwandafda.gov.rwwikipedia.org The primary inhibitory effects of cimetidine are directed towards CYP1A2, CYP2D6, and CYP3A4, for which it is classified as a moderate inhibitor. rwandafda.gov.rw

The mechanism of inhibition is primarily competitive and reversible, with cimetidine's imidazole (B134444) ring binding to the heme-iron of the enzyme's active site, thereby preventing the oxidation of other drugs. rwandafda.gov.rw However, there is also evidence of mechanism-based, irreversible inhibition, particularly for CYP2D6. rwandafda.gov.rw Furthermore, studies in rats suggest that cimetidine can form a metabolite-intermediate (MI) complex with CYP, specifically with CYP2C11, leading to inhibition. psu.edu This MI complex formation is dependent on the presence of NADPH. psu.edu

The inhibitory concentrations of cimetidine required in vitro are often significantly higher than those that produce similar effects in vivo, a phenomenon that may be explained by the formation of this MI complex. psu.edunih.gov

In addition to its inhibitory effects, cimetidine has also been shown to have inducing effects on hepatic cytochrome P-450 in rats, leading to an increase in the total content of the enzyme and a proliferation of the smooth endoplasmic reticulum. uq.edu.au However, this induction does not appear to be directly linked to its inhibitory activity. uq.edu.au

Beyond the CYP450 system, cimetidine has been found to activate the peroxidase activity of free hemoglobin in vitro. nih.gov This activation occurs in an un-competitive manner and is more pronounced at an alkaline pH. nih.gov

Interactive Data Table: Cimetidine's Effects on Enzyme Activity

| Enzyme/Enzyme System | Effect | Mechanism | Notes | Reference |

| Cytochrome P450 (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) | Inhibition | Competitive, reversible binding; Mechanism-based irreversible inhibition (CYP2D6) | Potent, non-selective inhibitor | rwandafda.gov.rwwikipedia.org |

| Cytochrome P450 (specifically CYP2C11 in rats) | Inhibition | Formation of a metabolite-intermediate (MI) complex | Requires NADPH | psu.edu |

| Hepatic Cytochrome P-450 (in rats) | Induction | Increased enzyme content and smooth endoplasmic reticulum proliferation | Not directly linked to inhibition | uq.edu.au |

| Hemoglobin (peroxidase activity) | Activation | Un-competitive binding | Enhanced at alkaline pH | nih.gov |

Cellular Signaling Pathway Modulation in Model Cell Lines

Cimetidine's effects extend to the modulation of various cellular signaling pathways, particularly in the context of cancer. In colon cancer cell lines, it has been observed that histamine can increase the expression of vascular endothelial growth factor (VEGF) through the activation of the cyclooxygenase-2 (COX-2) pathway, a process mediated by H2 and H4 receptors. nih.gov As an H2 receptor antagonist, cimetidine can interfere with this signaling cascade.

In the context of immunotherapy, cimetidine has been shown to modulate the tumor microenvironment in colon cancer. nih.gov While anti-PD-L1 treatment increases the presence of CD3+, CD4+, and CD8+ T cells and M1 macrophages, the addition of cimetidine can reverse this effect. nih.govmdpi.com It has also been observed to reverse the decrease in circulating and tumor-associated neutrophils caused by anti-PD-1 and anti-PD-L1 therapies. nih.gov

Furthermore, cimetidine has been shown to induce apoptosis (programmed cell death) in human colorectal cancer cells, salivary gland tumor cells, and gastric cancer cells. chemicalbook.com This pro-apoptotic effect contributes to its anti-cancer properties.

Investigations of Cellular Metabolism and Transport Mechanisms in vitro

The metabolism of cimetidine primarily occurs in the liver, involving both cytochrome P450 enzymes and flavin-containing monooxygenases. drugbank.com The main metabolite is cimetidine sulfoxide (B87167), with a smaller amount being converted to hydroxymethyl cimetidine. drugbank.com

Regarding cellular transport, cimetidine is a known inhibitor of renal organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters. nih.gov Specifically, it inhibits human OCT2 and MATE transporters, which are responsible for the renal secretion of various compounds, including the antidiabetic drug metformin. nih.gov The IC50 values for cimetidine's inhibition of human OCT2 and MATE transporters are reported to be in the micromolar range. nih.gov

In vitro studies using Xenopus laevis oocytes have shown that cimetidine inhibits p-[14C]aminohippurate transport by human organic anion transporter 1 (hOAT1) in a concentration-dependent manner. nih.gov It also inhibits [3H]estrone sulfate (B86663) transport by hOAT3 and [14C]tetraethylammonium transport by hOCT2, with higher inhibitory potency compared to famotidine. nih.gov Interestingly, hOAT3 has been shown to mediate the uptake of famotidine, but not cimetidine. nih.gov

Preclinical In Vivo Pharmacological Studies in Animal Models (Mechanistic Focus)

Efficacy Assessment in Specific Disease Models (e.g., gastrointestinal, anti-cancer, antinociception)

Gastrointestinal Models:

In animal models, cimetidine has demonstrated potent inhibition of histamine-stimulated gastric acid secretion in both rats and dogs. nih.gov It is also an effective inhibitor of pentagastrin-stimulated acid secretion. nih.govnih.gov The primary mechanism of action in these models is the blockade of histamine H2-receptors in the gastric mucosa. nih.gov Cimetidine effectively inhibits basal and nocturnal acid secretion, as well as acid secretion stimulated by various factors including food, caffeine, and insulin. nih.gov

Anti-cancer Models:

Preclinical evidence suggests that cimetidine possesses anti-cancer properties that may be applicable to various cancer types. pharmacytimes.com In mouse models of colon cancer, daily administration of cimetidine has been shown to significantly inhibit tumor growth by up-regulating the expression of tumor-suppressive cytokines. chemicalbook.com It has also been found to slow the growth of human melanoma in mouse models and extend the survival of tumor-bearing mice. chemicalbook.com

The anti-cancer effects of cimetidine are believed to be multifactorial. chemicalbook.com One proposed mechanism is the inhibition of cancer cell adhesion. chemicalbook.com Cimetidine can block the expression of E-selectin on endothelial cells, which is crucial for the adhesion of cancer cells that express sialyl Lewis antigens. chemicalbook.compharmacytimes.com This can, in turn, reduce the likelihood of metastasis. chemicalbook.com Additionally, cimetidine may have immunomodulatory effects, impacting the activity of regulatory T cells, dendritic cells, and natural killer (NK) cells. mdpi.compharmacytimes.com There is also some evidence of an anti-angiogenic effect, potentially through the reduced expression of platelet-derived endothelial growth factor (PDECGF) and VEGF. nih.gov In a study on colon cancer in mice, cimetidine was found to attenuate the antitumor effects of anti-PD-1 and anti-PD-L1 therapies, suggesting a complex interaction with the immune system. nih.gov

Antinociception Models:

In rat models, cimetidine has been shown to induce complete, dose-related analgesic responses when administered into the lateral ventricle, as measured by the hot-plate and tail-flick tests. nih.gov A structural analog, SKF92374, exhibited similar analgesic efficacy, suggesting a shared mechanism of action. nih.gov Interestingly, this antinociceptive effect appears to be independent of H1, H2, or H3 receptors, pointing towards a novel central mechanism of analgesia. nih.gov

Elucidation of Biological Targets and Pathways in vivo in Animal Systems

In animal models, cimetidine primarily acts as a histamine H2-receptor antagonist. nih.gov This action is central to its effect on gastric acid secretion. The H2-receptors are located on the parietal cells of the stomach lining. By competitively blocking these receptors, cimetidine inhibits the binding of histamine, a key stimulant for gastric acid production. nih.govpatsnap.com This targeted blockade results in a significant reduction in the volume and acidity of gastric fluid. nih.gov

Beyond its well-established role as an H2-receptor antagonist, research in animal models has revealed that cimetidine can influence other biological pathways. For instance, studies in mice have shown that oral administration of cimetidine can lead to a significant inhibition of glucose and amino acid uptake in the small intestine. nih.gov Furthermore, it has been observed to decrease the activity of several brush border membrane-associated enzymes, including sucrase, lactase, and maltase, while increasing the activity of leucine (B10760876) aminopeptidase. nih.gov

Study of Immunomodulatory Effects in Animal Models

Preclinical studies in animal models have demonstrated that cimetidine possesses immunomodulatory properties. In a study involving rats infected with Trypanosoma cruzi, cimetidine was shown to modulate the proliferative response of splenocytes. nih.gov Specifically, it enhanced the blastogenesis of normal splenocytes and restored the mitogenic response of cells from infected animals. nih.gov These findings suggest an immunoregulatory role for histamine and H2-receptors in this type of infection. nih.gov

Further research has indicated that cimetidine can induce the production of interleukin-18 (IL-18), an antitumor cytokine, in monocytes. medchemexpress.com This effect was observed in peripheral blood mononuclear cells from wild-type mice but not in those from H2-receptor knockout mice, suggesting the involvement of H2-receptors in this immunomodulatory pathway. medchemexpress.com The induction of IL-18 is mediated through the activation of caspase-1 and an increase in intracellular cAMP, leading to the activation of protein kinase A (PKA). medchemexpress.com

| Animal Model | Key Findings | Reference |

| Trypanosoma cruzi-infected rats | Modulated proliferative response of splenocytes, suggesting an immunoregulatory role. | nih.gov |

| Wild-type mice | Induced production of the antitumor cytokine interleukin-18 (IL-18) in monocytes via H2-receptor activation. | medchemexpress.com |

Pharmacokinetic and Metabolic Profiling in Preclinical Systems

Absorption, Distribution, and Excretion (ADE) in Animal Models

Studies in rats and dogs have provided significant insights into the absorption, distribution, and excretion of cimetidine. Following oral administration in male rats, approximately 58% of the dose is excreted in the urine within 24 hours, with about half of that being unchanged cimetidine. psu.edu In dogs, urinary excretion is higher, with around 81% of an oral dose excreted in the same timeframe, and approximately 75% of that being the parent compound. psu.edu Intravenous administration in rats results in 71% of the dose being excreted in the urine, with 55% as unchanged cimetidine. psu.edu

The absorption of cimetidine can be influenced by factors within the gastrointestinal tract. Perfusion studies in the rat small intestine have shown regional differences in its intestinal elimination, with cimetidine sulfoxide appearing to a greater extent in the jejunum compared to the ileum. nih.gov The permeability of cimetidine in the intestine decreases as its concentration increases, suggesting a potential saturation of transport mechanisms. nih.gov In mice, oral administration has been shown to inhibit the intestinal uptake of glucose and amino acids. nih.gov

The plasma protein binding of cimetidine is relatively low, ranging from 18.0% to 26.3% at various concentrations. psu.edu The elimination half-life of cimetidine is approximately 2 hours. drugbank.com

In Vitro Hepatic Metabolism and Metabolite Identification Studies (e.g., Cimetidine Amide itself as a metabolite)

The primary metabolite of cimetidine identified in rats, dogs, and humans is cimetidine sulfoxide. psu.edu Another minor metabolite, resulting from the hydroxylation of the methyl group on the imidazole ring, has also been identified. nih.gov The metabolism of cimetidine is carried out by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases. nih.gov

Perfusion studies in the rat small intestine have demonstrated the formation of cimetidine sulfoxide in the jejunum. nih.gov The appearance of this metabolite is dependent on the pH-related intracellular uptake of cimetidine. nih.gov

A liquid-chromatographic procedure has been developed to determine cimetidine and its known metabolites, including the hydroxymethyl, sulfoxide, and guanyl urea (B33335) metabolites, in serum and urine. nih.gov

| Metabolite | Species Identified In | Notes | Reference |

| Cimetidine Sulfoxide | Rat, Dog, Human | Major metabolite. | psu.edu |

| Hydroxymethyl cimetidine | Not specified in provided context | Minor metabolite. | nih.govnih.gov |

| Guanyl urea metabolite | Not specified in provided context | Identified in serum and urine. | nih.gov |

Potential for Preclinical Drug-Drug Interactions Based on Enzyme Inhibition

Cimetidine is a well-documented inhibitor of the hepatic cytochrome P450 (CYP) enzyme system in both rats and humans. nih.govnih.gov This inhibition is a key mechanism behind many of its drug-drug interactions. nih.gov The concentrations of cimetidine required to inhibit drug metabolism in vitro in hepatic microsomes are significantly higher than those that produce a similar level of inhibition in vivo. nih.gov

The inhibitory effect of cimetidine is not related to its histamine H2-receptor antagonism but rather to its molecular structure. nih.gov It has been shown to inhibit several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govpatsnap.commedscape.com This broad-spectrum inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by these enzymes. medscape.com For example, the co-administration of cimetidine with drugs that have a narrow therapeutic window, such as theophylline, can potentially lead to clinically significant adverse effects. nih.gov

In animal models, cimetidine has been shown to impair the elimination of drugs like antipyrine (B355649) and theophylline. nih.gov

| Enzyme System | Effect of Cimetidine | Potential Consequence | Reference |

| Cytochrome P450 (CYP) | Inhibition | Increased plasma levels of co-administered drugs. | nih.govnih.gov |

| CYP1A2, CYP2C9, CYP2D6, CYP3A4 | Inhibition | Potential for drug-drug interactions with substrates of these enzymes. | nih.govpatsnap.commedscape.com |

Future Research Directions and Research Tool Applications of Cimetidine Amide Dihydrochloride

Elucidation of Novel Biological Activities and Untapped Mechanistic Modalities

The primary structural difference between Cimetidine (B194882) and Cimetidine Amide Dihydrochloride (B599025) lies in the terminal group attached to the guanidine (B92328) moiety. Cimetidine features a cyano group, which is critical for its antagonist activity at the H2-receptor, while the amide derivative possesses an acetamide (B32628) group. uomustansiriyah.edu.iq This seemingly small alteration could significantly change the molecule's electronic properties, basicity, and hydrogen bonding capacity, potentially leading to novel biological activities.

Future research should focus on a systematic screening of Cimetidine Amide Dihydrochloride against a wide array of biological targets. Given that the parent compound, Cimetidine, has shown potential in modulating neurodegenerative processes and cancer immunotherapy, these areas present logical starting points. nih.govnih.gov

Potential Research Areas for Novel Biological Activity:

| Research Area | Rationale | Proposed Investigative Approach |

| Neurodegenerative Diseases | The parent compound, Cimetidine, has been studied for its ability to inhibit amyloid formation. nih.gov The structural change in the amide derivative may alter this property. | Conduct in vitro assays, such as the Thioflavin T (ThT) assay, to assess the compound's effect on the aggregation of proteins like alpha-synuclein (B15492655) and amyloid-beta. nih.gov |

| Immunomodulation & Oncology | Cimetidine has demonstrated immunomodulatory effects and potential anticancer properties. nih.govnih.gov The amide derivative may interact differently with immune cells or tumor microenvironment targets. | Utilize in vitro co-culture systems with immune cells and cancer cell lines to measure cytokine release, cell proliferation, and expression of immune checkpoint markers like PD-L1. nih.gov |

| Histamine (B1213489) Receptor Subtype Selectivity | The modification of the cyanoguanidine group could alter the compound's affinity and selectivity for different histamine receptor subtypes (H1, H2, H3, H4). | Perform competitive binding assays using radiolabeled ligands for each histamine receptor subtype to determine the binding affinity (Ki) and selectivity profile of the amide derivative. |

| Cytochrome P450 (CYP) Enzyme Inhibition | Cimetidine is a known inhibitor of several CYP enzymes, leading to numerous drug-drug interactions. drugbank.comwikipedia.org The amide group may change the inhibitory profile. | Conduct in vitro CYP inhibition assays using human liver microsomes and specific probe substrates for major isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) to assess its potential for drug interactions. wikipedia.org |

Development of Cimetidine Amide Dihydrochloride as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study biological processes or targets. Should Cimetidine Amide Dihydrochloride be found to possess a potent and selective activity against a novel target, it could be developed into a valuable research tool. Its primary role to date has been as a reference standard in analytical chemistry for the quality control of Cimetidine.

The development pathway from a "hit" compound to a validated chemical probe involves several stages. Initially, its selectivity must be confirmed against a panel of related and unrelated targets. If it demonstrates high selectivity for a particular protein, further studies would involve confirming its mechanism of action and demonstrating its utility in cellular or in vivo models to interrogate the function of its target.

Integration into Advanced Drug Discovery Methodologies (Preclinical Stages)

In the preclinical stages of drug discovery, Cimetidine Amide Dihydrochloride can serve multiple functions beyond being just an impurity standard.

Structure-Activity Relationship (SAR) Studies: The discovery of Cimetidine was a landmark in rational drug design, where systematic modifications of histamine led to a potent antagonist. uomustansiriyah.edu.iqacs.org Cimetidine Amide Dihydrochloride is a perfect example of a close structural analog. By comparing its biological activity (or lack thereof) at the H2-receptor directly with Cimetidine, researchers can gain a deeper understanding of the precise role the cyanoguanidine group plays in receptor binding and antagonism. This information is invaluable for designing future molecules with improved properties.

Computational Modeling: The known structure of the amide derivative can be used in computational docking studies. By modeling its interaction with the H2-receptor and comparing it to the binding of Cimetidine, researchers can refine their understanding of the receptor's binding pocket.

Off-Target Profiling: As a known metabolite or impurity, understanding its biological effects is crucial. It can be integrated into broader screening panels to proactively identify potential off-target activities that might arise from the administration of Cimetidine itself.

Methodological Advancements in the Study of Cimetidine Amide Dihydrochloride and its Chemical Class

The accurate detection and quantification of impurities like Cimetidine Amide Dihydrochloride are essential for ensuring the quality and safety of the parent drug. Methodological advancements in analytical chemistry are key to this process.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. nih.gov Methods are typically developed using a C18 column with a UV detector, as the imidazole (B134444) ring in the compound is a chromophore. nih.gov

Key Parameters in Analytical Method Development:

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of Cimetidine from its impurities, including the amide derivative. nih.gov | Mobile phase composition, column type (e.g., reversed-phase), flow rate, and detector wavelength (typically around 220 nm) must be optimized for resolution. nih.govnih.gov |

| Mass Spectrometry (MS) | Unambiguous identification of impurities based on their mass-to-charge ratio and fragmentation patterns. | Often coupled with HPLC (LC-MS) to provide structural confirmation of the separated peaks. |

| Titrimetry | Quantification of the bulk drug substance. While less common for impurity profiling, it is used for assaying the main component. japsonline.com | Different titration methods (aqueous vs. non-aqueous) can be employed for the parent drug. japsonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the impurity to confirm its chemical identity. | Provides detailed information about the chemical structure, confirming the presence of the acetamide group and other structural features. |

Future advancements will likely focus on developing even more sensitive and rapid analytical methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC), to improve throughput in quality control laboratories.

Q & A

Q. What are the critical steps in synthesizing and characterizing Cimetidine Amide Dihydrochloride?

Cimetidine Amide Dihydrochloride is synthesized via pH-dependent hydrolysis of cimetidine under acidic conditions. For example, heating cimetidine with concentrated HCl at 100°C for 4 hours generates the guanidine derivative, while controlled hydrolysis at pH 4 and 45°C for 36 hours yields the guanylurea intermediate . Characterization involves HPLC (e.g., using acetonitrile/water/sulfuric acid mobile phases) and mass spectrometry to confirm purity and structural integrity .

Q. How can researchers ensure stability during storage and experimental use?

Stability is influenced by pH, temperature, and light exposure. Store the compound in well-closed, light-protected containers at controlled room temperature. Avoid prolonged exposure to UV light, as decomposition occurs under extreme conditions (e.g., sulfoxide formation with H₂O₂ or oxygen at 50°C) . Pre-experiment validation via accelerated stability testing (e.g., 50°C for 30 days) is recommended for pH-sensitive applications .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is standard. Use a system suitability solution containing 0.2 µg/mL of related impurities (e.g., Levocetirizine Amide, Chlorobenzhydryl Piperazine) to validate column performance. Mobile phases typically include acetonitrile, water, and sulfuric acid (93:6.6:0.4) . For impurities like 3-cyano-2-methyl derivatives, tandem mass spectrometry (LC-MS/MS) provides specificity .

Advanced Research Questions

Q. How does Cimetidine Amide Dihydrochloride interact with histamine receptors, and how can binding assays be optimized?

As a histamine H₂ receptor inverse agonist, the compound competitively inhibits histamine binding via hydrophobic interactions and steric hindrance. To study binding kinetics, use radiolabeled ligands (e.g., ¹²⁵I-albumin) in competitive assays. Neutralize solutions with NaOH to physiological pH before testing to avoid confounding effects from acidic degradation products . Dose-response curves should account for pH-dependent solubility changes, particularly in buffer systems containing NaCl .

Q. What are the key degradation pathways, and how do they impact experimental reproducibility?

Major degradation routes include:

- Acid hydrolysis : Forms guanylurea at pH 4 (45°C, 36 hours) .

- Oxidation : Generates sulfoxide derivatives under oxidative stress (3% H₂O₂ at room temperature) .

To mitigate variability, pre-screen batches via thermal gravimetric analysis (TGA) and monitor loss on drying (NMT 1.0% at 105°C) . Include impurity reference standards (e.g., USP Levocetirizine Dihydrochloride RS) in analytical protocols .

Q. How can researchers resolve contradictions in impurity profiling across studies?

Discrepancies often arise from differences in synthesis conditions or detection limits. For example, Impurity C (1-[(Methylamino)methylene]urea dihydrochloride) is a common byproduct of incomplete purification . Standardize impurity quantification using EP/JP pharmacopeial guidelines and cross-validate with independent methods (e.g., NMR for structural confirmation) . Collaborative studies using shared reference materials (CAS 52568-80-6) enhance cross-lab consistency .

Q. What experimental design considerations are critical for receptor selectivity studies?

To distinguish H₁/H₂ receptor effects:

- Use selective agonists/antagonists (e.g., dimaprit for H₂, mepyramine for H₁) in parallel assays .

- Control for off-target interactions by testing structurally related analogs (e.g., Cetirizine Dihydrochloride) .

- Employ knockout cell models or siRNA silencing to isolate receptor-specific pathways .

Methodological Challenges and Solutions

- Contradictory solubility data : Adjust solvent systems (e.g., saline with NaOH neutralization) to match physiological conditions .

- Low yield in synthesis : Optimize reaction time and temperature; monitor intermediates via thin-layer chromatography (TLC) .

- Impurity co-elution in HPLC : Use gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile) to improve peak resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。